molecular formula C13H15NO B11898158 4-(2-Methyl-1H-indol-1-yl)butan-2-one

4-(2-Methyl-1H-indol-1-yl)butan-2-one

Cat. No.: B11898158
M. Wt: 201.26 g/mol
InChI Key: UTOGVQQUNONHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-1H-indol-1-yl)butan-2-one (CAS Registry Number: 800377-30-4) is a synthetic organic compound belonging to the class of N-alkylindoles . This high-purity small molecule features an indole ring system substituted at the 1-position, making it a valuable building block for chemical synthesis and pharmaceutical research . With a molecular formula of C 13 H 15 NO and a molecular weight of 201.26 g/mol, it serves as a key intermediate for researchers exploring novel heterocyclic compounds . The indole scaffold is a privileged structure in medicinal chemistry, recognized for its widespread presence in biologically active molecules . Indole derivatives are extensively investigated for their diverse biological potential, which includes antiviral , anti-inflammatory , anticancer , antioxidant , and antimicrobial activities . For instance, specific indole-based molecules have demonstrated inhibitory activity against viruses such as influenza A, Coxsackie B4, and Hepatitis C . Other derivatives act as COX-1 and COX-2 inhibitors, showcasing significant anti-inflammatory potential . Furthermore, natural indoles like Indole-3-carbinol (I3C) and its derivative 3,3'-Diindolylmethane (DIM), found in cruciferous vegetables, are prominent subjects in cancer chemoprevention research due to their ability to regulate cellular signaling pathways involved in apoptosis and cell proliferation . While the specific mechanism of action for this compound is an area for further investigation, its structural foundation offers researchers a versatile template for developing new therapeutic agents and probing biochemical interactions. Applications: This compound is primarily used in non-clinical research settings. Its applications include use as a chemical intermediate in organic synthesis, a building block for the development of more complex indole-based structures, and a reference standard in analytical and pharmacological studies aimed at understanding structure-activity relationships (SAR) within the indole class. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(2-methylindol-1-yl)butan-2-one

InChI

InChI=1S/C13H15NO/c1-10-9-12-5-3-4-6-13(12)14(10)8-7-11(2)15/h3-6,9H,7-8H2,1-2H3

InChI Key

UTOGVQQUNONHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)C

Origin of Product

United States

Structural Modifications and Derivatization Principles for Enhanced Research Utility

Modifications on the Butan-2-one Moiety

The butan-2-one portion of the molecule offers several avenues for structural modification, primarily focusing on its stereochemistry and the introduction of new functional groups. fiveable.mevedantu.com These changes can significantly impact the molecule's interaction with biological systems and its suitability for further chemical transformations.

Stereochemical Variations at the Ketone Position

The ketone group on the butan-2-one moiety is a key feature that can be targeted for stereochemical variation. fiveable.mevedantu.com The introduction of chirality at the carbonyl carbon can lead to the formation of enantiomers, which may exhibit different biological activities and interactions. The synthesis of specific stereoisomers often requires the use of chiral catalysts or starting materials to control the three-dimensional arrangement of atoms. This level of control is essential for creating molecules with specific and predictable interactions with other chiral molecules, such as proteins or enzymes.

Introduction of Additional Functional Groups for Linkage or Probing

The butan-2-one moiety can be functionalized to introduce reactive handles for linkage to other molecules or for probing biological systems. rsc.orgnih.gov For example, a terminal alkyne or azide (B81097) group could be added to the butanone chain, allowing for "click" chemistry reactions. This powerful and versatile method enables the efficient and specific conjugation of the indole (B1671886) derivative to a wide range of other molecules, including fluorescent dyes, affinity tags, or solid supports. Such modifications are invaluable for creating molecular probes to study biological processes or for developing new materials with tailored properties.

Substitutions on the 2-Methylindole (B41428) Core

Strategic Functionalization at Different Positions (e.g., 5-position, 6-position)

The strategic placement of functional groups on the indole ring is a powerful tool for modulating the properties of the molecule. researchgate.netluc.edu For example, substitution at the 5- or 6-position of the indole ring can significantly alter its electronic and steric properties. researchgate.netluc.edu The synthesis of these substituted indoles often involves multi-step reaction sequences, starting from appropriately functionalized anilines or other precursors. luc.edu The choice of synthetic route depends on the desired substituent and its position on the indole ring. luc.edu

For instance, the synthesis of 5-substituted indoles can be achieved through various methods, including the Fischer indole synthesis using a substituted phenylhydrazine (B124118). nih.gov Similarly, 6-nitroindole (B147325) derivatives have been synthesized through a transition-metal-free reaction of enaminones and nitroaromatic compounds. rsc.org The ability to selectively introduce a wide range of functional groups at specific positions on the indole ring provides a high degree of control over the final properties of the molecule.

Table 1: Examples of Functionalized 2-Methylindoles

Position of SubstitutionSubstituentSynthetic MethodReference
5-positionMethylFischer Indole Synthesis luc.edu
6-positionNitroCs2CO3-promoted reaction rsc.org
2-positionVariousPalladium-catalyzed coupling organic-chemistry.org
2,5-disubstitutedVariousIntramolecular cyclization lookchem.com
2-substitutedVariousCondensation of dianion with esters nih.gov

Impact of Electron-Donating and Electron-Withdrawing Groups on Reactivity and Electronic Structure

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the indole ring has a profound impact on its reactivity and electronic structure. researchgate.net EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase the electron density of the indole ring, making it more susceptible to electrophilic attack. acs.org Conversely, EWGs, such as nitro (-NO2) or cyano (-CN), decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. researchgate.netnih.gov

These electronic effects can be quantified and predicted using computational methods, such as density functional theory (DFT), which can calculate the electron distribution and molecular orbital energies. mdpi.comacs.org The choice of substituent and its position on the indole ring can therefore be used to fine-tune the electronic properties of the molecule for specific applications. For example, a more electron-rich indole may be desirable for applications requiring high reactivity in electrophilic substitution reactions, while a more electron-poor indole may be preferred for applications where stability towards oxidation is important. nih.gov

Table 2: Effect of Substituents on Indole Reactivity

Substituent TypeExampleEffect on Electron DensityReactivity towards ElectrophilesReference
Electron-Donating-CH3, -OCH3IncreasesIncreases acs.org
Electron-Withdrawing-NO2, -CNDecreasesDecreases researchgate.netnih.gov

Synthesis of Polycyclic and Fused Indole Systems from Butanone Precursors

The butanone side chain of 4-(2-methyl-1H-indol-1-yl)butan-2-one can serve as a versatile precursor for the synthesis of more complex polycyclic and fused indole systems. nih.govchemicalbook.com These reactions often involve intramolecular cyclization reactions, where the butanone chain reacts with the indole ring to form new ring structures.

For example, under acidic conditions, the ketone of the butanone chain can be protonated, making the adjacent carbon atom electrophilic. This electrophilic center can then be attacked by the electron-rich C3 position of the indole ring, leading to the formation of a new six-membered ring fused to the indole core. stackexchange.com The specific conditions of the reaction, such as the choice of acid catalyst and solvent, can influence the outcome of the cyclization and the structure of the resulting polycyclic indole. researchgate.net These types of reactions are valuable for creating complex molecular scaffolds that can serve as the basis for the development of new drugs and materials. nih.govbeilstein-journals.orgnih.govnih.govresearchgate.net

Stereochemical Outcomes of Cyclization Reactions

The intramolecular cyclization of this compound to form a tetrahydrocarbazole derivative results in the creation of a new stereocenter at the junction of the newly formed ring. The stereochemical outcome of this process is a critical consideration for the synthesis of enantiomerically pure or enriched compounds for research purposes.

The diastereoselectivity of intramolecular Friedel-Crafts reactions can be influenced by the substrate and the catalyst used. For instance, the In(OTf)₃-catalyzed intramolecular Friedel-Crafts alkylation of methyl 2-(1H-indole-1-carbonyl)acrylates has been reported to proceed with high diastereoselectivity, affording products with up to >25:1 diastereomeric ratio. acs.org The stereochemistry is often controlled by the transition state geometry, which seeks to minimize steric interactions.

In the context of synthesizing tetrahydrocarbazoles, various stereoselective methods have been developed. Organocatalytic domino Michael-Henry reactions have been employed for the synthesis of highly functionalized tetrahydrocarbazoles with the creation of four contiguous chiral centers with high enantio- and diastereoselectivity. rsc.org Similarly, visible light-promoted radical cation [4+2] cycloadditions between 2-vinylindoles and conjugated alkenes have been shown to produce complex tetrahydrocarbazoles with good diastereoselectivity. rsc.org

For the cyclization of this compound, the stereochemical outcome will depend on the specific reaction conditions and the nature of the catalyst. The use of chiral Lewis acids or chiral Brønsted acids could potentially induce enantioselectivity in the cyclization, leading to the formation of a specific enantiomer of the resulting tetrahydrocarbazolone. The development of such stereoselective cyclizations would be highly valuable for accessing optically active derivatives for further investigation.

Table 2: Examples of Stereoselective Synthesis of Tetrahydrocarbazole Derivatives

Reaction TypeCatalyst/Chiral AuxiliaryStereochemical ControlProductReference
Domino Michael-Henry Reaction9-O-BenzylcupreidineHigh enantio- (≤92% ee) and diastereoselectivity (≤12:1 dr)Functionalized Tetrahydrocarbazoles rsc.org
Radical Cation [4+2] CycloadditionOrganic Photoredox CatalystGood diastereoselectivityComplex Tetrahydrocarbazoles rsc.org
Intramolecular Friedel-Crafts AlkylationChiral Lewis Acid (potential)Enantioselectivity (potential)Chiral 1H-Pyrrolo[1,2-a]indoles acs.org
Diels-Alder ReactionChiral Catalysts (potential)Enantio- and DiastereoselectivityChiral Tetrahydrocarbazoles tandfonline.com

Computational and Theoretical Investigations of 4 2 Methyl 1h Indol 1 Yl Butan 2 One and Its Analogues

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular docking simulations are employed to predict how strongly a ligand, such as 4-(2-Methyl-1H-indol-1-yl)butan-2-one, will bind to a protein's active site. The output of this prediction is a scoring function, typically expressed as a binding energy in kcal/mol. A more negative binding energy suggests a more stable ligand-protein complex and higher binding affinity.

Studies on various N-substituted indole (B1671886) derivatives have successfully used molecular docking to predict their potential as inhibitors for enzymes like Cyclooxygenase-2 (COX-2) or the bacterial enzyme FabI. nih.govbenthamdirect.com In a typical study, a library of compounds is docked into the known crystal structure of the target protein. For instance, docking this compound and its analogues against a protein like COX-2 would involve preparing the 3D structures of the ligands and the protein for use with software like AutoDock Tools. nih.govresearchgate.net The simulation then explores numerous possible binding poses, calculating the binding energy for the most favorable ones.

The results can be used to rank potential inhibitors. As an illustrative example, the predicted binding affinities for the target compound and hypothetical analogues are presented in Table 1.

Table 1: Illustrative Predicted Binding Affinities from a Hypothetical Docking Study This data is illustrative and based on typical results from docking studies of similar indole derivatives.

CompoundModificationPredicted Binding Affinity (kcal/mol)
This compoundParent Compound-7.8
4-(2-Ethyl-1H-indol-1-yl)butan-2-oneLarger alkyl group at C2-8.1
4-(5-Fluoro-2-methyl-1H-indol-1-yl)butan-2-oneElectron-withdrawing group on indole-8.5
4-(1H-Indol-1-yl)butan-2-oneNo methyl group at C2-7.2

Beyond just predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand in the protein's active site. For this compound, several key interactions would be anticipated.

Hydrophobic Interactions: The indole ring is a large, aromatic, and hydrophobic moiety. It is expected to form favorable van der Waals and pi-stacking interactions with nonpolar amino acid residues in the binding pocket, such as Phenylalanine, Tryptophan, Leucine, and Valine. The 2-methyl group would further contribute to these hydrophobic contacts.

Hydrogen Bonding: While the indole nitrogen is alkylated and cannot act as a hydrogen bond donor, the carbonyl oxygen of the butan-2-one side chain is a potent hydrogen bond acceptor. Docking studies on similar compounds, such as N-alkyl isatins, show that this oxo-group is crucial for forming key hydrogen bonds with residues like Serine and Histidine in an enzyme's catalytic site. nih.gov Therefore, it is highly probable that the carbonyl oxygen of the title compound would form one or more hydrogen bonds with suitable donor residues in a target protein.

C-H···O Interactions: Weak hydrogen bonds between the C-H bonds of the ligand and oxygen atoms of the protein (or vice versa) can also contribute to binding affinity.

Analysis of the docking pose allows for the visualization and measurement of these interactions, such as the distance of hydrogen bonds (typically < 3.5 Å) and the proximity of hydrophobic groups, providing a detailed picture of the binding mode. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of a molecule. These methods are used to determine stable conformations, electronic distributions, and reactivity, complementing the findings from molecular modeling.

This compound is not a rigid molecule. Significant flexibility exists due to the rotation around the single bonds of the N-butyl-ketone side chain. Conformational analysis aims to identify the three-dimensional arrangements (conformers) of the molecule and their relative energies to find the most stable, lowest-energy structure (the global minimum).

This process is analogous to the well-understood conformational analysis of alkanes like 2-methylbutane. nih.gov Using DFT, a potential energy surface can be generated by systematically rotating the key dihedral angles, such as the N1-C1', C1'-C2', and C2'-C3' angles of the side chain. This reveals high-energy "eclipsed" conformations and low-energy "staggered" or "gauche" conformations. Studies on similar N-alkylated indole derivatives have confirmed the presence of distinct syn and anti rotamers due to restricted rotation. researchgate.net

Energy minimization calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the optimized geometry for each stable conformer. nih.govaip.org The conformer with the lowest calculated energy is the most likely to be present under normal conditions.

Table 2: Hypothetical Relative Energies of Side-Chain Conformers This data is illustrative. Energies are relative to the most stable conformer (Staggered).

Conformation (Rotation about C1'-C2' bond)Dihedral Angle (approx.)Relative Energy (kcal/mol)Comment
Staggered (Anti)180°0.0Most stable
Eclipsed120°+3.8Unstable (Torsional Strain)
Staggered (Gauche)60°+0.9Stable, but minor steric hindrance
Eclipsed (Syn)+5.0Least stable (High Torsional & Steric Strain)

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most easily donated; it is associated with nucleophilic character. For this compound, the HOMO is expected to be primarily localized over the electron-rich 2-methylindole (B41428) ring system.

LUMO represents the orbital that most readily accepts an electron; it is associated with electrophilic character. The LUMO is predicted to be centered on the butan-2-one side chain, particularly around the electron-withdrawing carbonyl (C=O) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations are the standard method for determining these orbital energies. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate regions of negative and positive electrostatic potential.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. For the title compound, a strong negative potential is expected around the carbonyl oxygen atom.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Table 3: Illustrative FMO Data from DFT Calculations (B3LYP/6-31G(d,p)) This data is illustrative and based on typical results for similar indole derivatives.

ParameterCalculated Value (eV)Interpretation
EHOMO-5.98Energy of the highest occupied molecular orbital
ELUMO-1.12Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)4.86Indicates high kinetic stability

Chemically Active Sites: The MEP map identifies the most likely centers for reaction. The electron-rich carbonyl oxygen (red region) is the primary site for electrophilic attack (e.g., protonation). The electron density of the indole ring, particularly at the C3 position (though less nucleophilic than in an N-H indole), represents a potential site for interaction with strong electrophiles.

Global Reactivity Descriptors: These parameters provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap; a molecule with a large gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

These descriptors are invaluable for comparing the reactivity of a series of related compounds. researchgate.net

Table 4: Illustrative Global Reactivity Descriptors This data is illustrative, derived from the hypothetical FMO energies in Table 3.

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (I)-EHOMO5.98Energy required to remove an electron
Electron Affinity (A)-ELUMO1.12Energy released when an electron is added
Electronegativity (χ)(I+A)/23.55Overall electron-attracting power
Chemical Hardness (η)(I-A)/22.43Resistance to charge transfer (related to stability)
Chemical Softness (S)1/η0.41Propensity to undergo charge transfer

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in drug design, allowing for the prediction of the activity of new molecules and the optimization of existing ones. nih.gov

The development of a predictive QSAR model is a systematic process that involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. From these structures, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

Through statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the biological activity. nih.gov The robustness and predictive power of the resulting model are then rigorously validated using both internal and external sets of compounds. nih.gov A statistically significant model can then be used to predict the activity of novel compounds, guiding the synthesis of more potent analogues. pku.edu.cn

The core of any QSAR model lies in the molecular descriptors used to define the chemical structure in numerical terms. These descriptors can be broadly categorized and have been shown to correlate with various biological activities in studies of indole-containing compounds and other structurally related molecules. nih.govpku.edu.cnnih.gov

Table 1: Examples of Molecular Descriptors and Their Correlation with Biological Activity in Related Structures

Descriptor CategorySpecific Descriptor ExampleCorrelation with Biological Activity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyOften relates to the molecule's ability to donate electrons in a reaction. pku.edu.cn
Lowest Unoccupied Molecular Orbital (LUMO) EnergyCan be crucial for interactions where the molecule accepts electrons, influencing binding to biological targets. pku.edu.cn
Topological Wiener Path NumberDescribes the branching and size of the molecule, which can affect how it fits into a receptor's binding site. nih.gov
Physicochemical Hydrophobicity (logP)A key factor in how a compound is absorbed, distributed, metabolized, and excreted (ADME properties). pku.edu.cn
Van der Waals VolumeRelates to the overall size of the molecule, which is important for steric interactions with a target. nih.gov
Surface Area Total Hydrophobic van der Waals Surface AreaThis descriptor can be important for understanding how a molecule interacts with hydrophobic pockets in a protein. nih.gov

In a study on indolo[1,2-b]quinazoline derivatives, descriptors such as the energy difference between HOMO and LUMO (ΔεL-H), the hydrophobicity (lgP), and the net charges on specific atoms were found to be the main factors influencing their antitumor activity. pku.edu.cn This suggests that both the electronic properties and the hydrophobicity of the indole-based structures are critical for their biological function. Similarly, for other heterocyclic compounds, descriptors related to polarizability, electronegativity, and surface area have been shown to positively correlate with antitubercular activity. nih.gov

In Silico Prediction of Biological Activity Spectra

Beyond QSAR, other computational tools can predict the likely biological activities of a compound based on its structure. This allows for a broad screening of potential therapeutic applications.

Software programs like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are powerful tools in early-stage drug discovery. These programs operate by comparing the structure of a query molecule, such as this compound, against large databases of known bioactive compounds. Based on structural similarities, these tools generate a list of probable biological activities.

For example, in silico prediction tools have been used to evaluate the physicochemical, pharmacokinetic, and safety properties of newly designed compounds from the very beginning of the drug discovery process. nih.govnih.gov This early assessment helps researchers to focus their resources on the most promising lead compounds. nih.gov Studies on 1-piperazine indole hybrids have utilized online tools to predict the biological activities of derivatives, identifying potential kinase inhibitors and enzyme inhibitors. nih.gov

A significant advantage of in silico prediction is the ability to identify potential molecular targets for a given compound. By matching the structural features of a molecule to those of known ligands, these programs can suggest proteins, enzymes, or receptors that the compound might interact with. This is invaluable for understanding the compound's mechanism of action and for identifying its potential therapeutic applications.

For indole derivatives, a wide range of biological targets have been identified, reflecting the versatility of the indole scaffold in medicinal chemistry. mdpi.com Many indole-based compounds have been investigated as anticancer agents, targeting various components of cellular signaling pathways. nih.gov

Table 2: Putative Biological Targets Identified for Indole Derivatives

Target ClassSpecific Target ExamplesAssociated Disease/Process
Kinases Epidermal Growth Factor Receptor (EGFR) nih.govCancer nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govCancer (Angiogenesis) nih.gov
Protein Kinase CK2 nih.govCancer nih.gov
PI3K/AKT/mTOR pathway components nih.govCancer nih.gov
Other Enzymes Cyclooxygenase-2 (COX-2) mdpi.comInflammation mdpi.com
Other Proteins Tubulin nih.govCancer (Mitosis) nih.gov
p53 Pathway Proteins nih.govCancer (Apoptosis) nih.gov

The identification of such targets for related indole structures suggests that a compound like this compound could potentially interact with one or more of these or similar targets. For instance, various indole derivatives have been designed and evaluated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival. nih.govnih.gov Furthermore, the indole nucleus is a key feature in molecules that inhibit tubulin polymerization, a well-established anticancer mechanism. nih.gov These findings from related structures provide a valuable starting point for the experimental investigation of this compound.

Future Directions and Research Opportunities

Design of Novel Analogues based on SAR and Computational Insights

The future development of analogues of 4-(2-Methyl-1H-indol-1-yl)butan-2-one will heavily rely on Structure-Activity Relationship (SAR) studies and computational modeling. nih.govresearchgate.net These approaches allow for the prediction of how structural modifications might influence biological activity, guiding the synthesis of more potent and selective compounds.

Rational Design of Multi-Target Directed Ligands

Complex, multifactorial diseases often respond more effectively to drugs that can modulate multiple biological targets simultaneously. nih.gov The design of Multi-Target Directed Ligands (MTDLs) is an emerging paradigm aimed at achieving this. nih.govnih.gov The indole (B1671886) scaffold of this compound is an ideal starting point for creating MTDLs. nih.gov

Future research could involve:

Pharmacophore Hybridization: Integrating known pharmacophores for different targets onto the indole-butanone framework. For instance, moieties known to interact with targets involved in neurodegenerative diseases or cancer could be appended to the indole ring or the butanone side chain. nih.gov

Computational Screening: Utilizing in silico methods to screen virtual libraries of analogues against a panel of disease-relevant targets. This can help identify derivatives with the desired multi-target profile before undertaking costly synthesis. researchgate.net

SAR-Guided Optimization: Once initial multi-target hits are identified, systematic modifications to the parent compound can be made to fine-tune activity at each target. For example, the length and functionality of the butanone chain, as well as substitutions on the indole ring, could be systematically varied to optimize interactions with multiple binding sites. nih.gov This strategy has been successfully applied to other indole derivatives to develop potent enzyme inhibitors. nih.gov

Development of Chemosensory or Imaging Probes

Indole derivatives are well-known for their desirable photophysical properties, such as strong fluorescence, which makes them excellent candidates for the development of chemosensors and biological imaging probes. researchgate.netnih.gov Analogues of this compound could be designed to detect specific analytes or to visualize biological processes in living cells.

Chemosensors for Ion Detection: The indole framework can be modified to create sensors that exhibit a colorimetric or fluorescent response upon binding to specific metal ions like Cu²⁺, Hg²⁺, Zn²⁺, and Al³⁺. researchgate.netnih.govresearchgate.net Research could focus on attaching chelating groups to the butanone side chain or the indole nucleus, creating a system where ion binding alters the electronic properties of the molecule, leading to a detectable signal. researchgate.net Such sensors are valuable for environmental monitoring and biological applications. mdpi.com

Fluorescent Imaging Probes: The development of indole-based fluorescent probes for bioimaging is a rapidly growing field. nih.govacs.org By conjugating the this compound scaffold with other fluorophores or targeting moieties, probes could be created to:

Image specific organelles, such as mitochondria. nih.gov

Detect reactive oxygen species like hydrogen peroxide. nih.gov

Monitor intracellular pH changes. rsc.org

Selectively stain nucleic acids like RNA for live-cell imaging. acs.org The N-alkylation site provides a convenient handle for introducing functionalities that can direct the molecule to specific cellular compartments or react with specific analytes. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

Realizing the potential of this compound as a scaffold requires robust and versatile synthetic methods. While classical indole syntheses are well-established, future work will benefit from modern, efficient, and often greener approaches to generate diverse and complex analogues. openmedicinalchemistryjournal.comresearchgate.net

Key areas for synthetic exploration include:

Advanced N-Alkylation Techniques: The N-H bond of the indole core is a key site for modification, but direct N-alkylation can sometimes be challenging and lead to C-alkylation byproducts. mdpi.comresearchgate.net Modern methods, such as copper-catalyzed reductive cross-coupling or C-H functionalization approaches, offer more controlled and efficient routes to N-alkylated indoles. nih.govresearchgate.netnih.gov These strategies would allow for the introduction of a wide variety of complex side chains at the N1-position, moving beyond the simple butanone moiety.

Multi-component Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to create complex products, reducing waste and saving time. researchgate.net Developing MCRs that incorporate the indole nucleus would be a powerful strategy for rapidly generating large libraries of diverse analogues for biological screening.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. Research into late-stage C-H functionalization of the indole ring would allow for the introduction of various substituents onto the core of this compound, providing access to analogues that would be difficult to prepare otherwise. nih.gov

Green Chemistry Approaches: Future synthetic work should prioritize environmentally benign methods, such as using water as a solvent, employing reusable solid acid catalysts, or utilizing solvent-free reactions under microwave or visible light irradiation. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net

Mechanistic Studies with High-Resolution Techniques

To fully understand and optimize the biological activity of any future analogues, it is crucial to elucidate their mechanism of action at a molecular level. High-resolution techniques can provide detailed insights into how these compounds interact with their biological targets.

Potential studies include:

Multispectroscopic Analysis: Techniques like UV-Vis absorption, fluorescence spectroscopy, and circular dichroism can be used to study the binding interactions between indole derivatives and biological macromolecules such as proteins and DNA. mdpi.com For instance, these methods can help determine the binding mode (e.g., intercalation vs. groove binding with DNA) and quantify binding affinities. mdpi.com

X-ray Crystallography and NMR Spectroscopy: These are powerful tools for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. nih.gov Obtaining such a structure for an analogue of this compound bound to its target would provide invaluable information for rational drug design, revealing the key interactions that drive binding and activity.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can complement experimental data by predicting binding poses and simulating the dynamic behavior of the ligand-target complex over time. researchgate.netmdpi.com These computational approaches can help rationalize SAR data and guide the design of new compounds with improved properties. nih.gov

Exploration of Additional Biological Target Classes

The indole scaffold is a versatile structure that has been shown to interact with a vast range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.govrsc.org Therefore, a key future direction for this compound and its derivatives is the broad exploration of additional biological target classes beyond any initial findings.

Screening campaigns could investigate potential activities in areas such as:

Anticancer Therapy: Indole derivatives have been developed as inhibitors of numerous cancer-related targets, including protein kinases, tubulin, and apoptosis-regulating proteins like Bcl-2. nih.govnih.govmdpi.commdpi.com Analogues could be screened against various cancer cell lines and specific molecular targets.

Infectious Diseases: The indole nucleus is found in compounds with antibacterial, antifungal, and antiviral properties. benthamscience.comresearchgate.netrsc.org Future research could explore the potential of this compound derivatives as novel anti-infective agents, particularly against drug-resistant pathogens. nih.gov

Central Nervous System (CNS) Disorders: Many indole-containing drugs target CNS receptors, such as serotonin (B10506) receptors. mdpi.com Given the structural similarity of the indole nucleus to neurotransmitters like serotonin, new analogues could be evaluated for their potential in treating depression, anxiety, or neurodegenerative diseases. nih.gov

Anti-inflammatory Activity: Several well-known anti-inflammatory drugs contain an indole core. benthamscience.com Screening for inhibition of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) could uncover new therapeutic leads.

By systematically exploring these diverse biological targets, the full therapeutic potential of the this compound scaffold can be unlocked.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methyl-1H-indol-1-yl)butan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging indole’s reactivity. For example, reacting 2-methylindole with a β-keto ester or halide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–50°C), and stoichiometry to improve yield. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity and structure .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for confirming the indole moiety and ketone group. Purity can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection. Quantitative analysis of impurities (<0.5%) requires calibration with certified reference standards .

Q. How should researchers handle safety and stability considerations during experimental work?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous ketones (e.g., 4-phenyl-2-butanone) for guidance on PPE (gloves, goggles) and storage (cool, dry, inert atmosphere). Stability tests under varying pH, light, and temperature conditions are recommended. Toxicity assessments should follow RIFM protocols, including Ames tests for mutagenicity and acute dermal exposure studies .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin receptors) may arise from differences in cell lines (HEK293 vs. CHO) or assay conditions (pH, cofactors). Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics, in silico docking). Statistical rigor (e.g., ANOVA with post-hoc tests) and replication across independent labs are critical .

Q. How can computational modeling predict the compound’s metabolic pathways and interactions with cytochrome P450 enzymes?

  • Methodological Answer : Use density functional theory (DFT) to model electron distribution at the indole and ketone groups, identifying likely oxidation sites (e.g., C-3 of indole). Molecular dynamics simulations (AMBER/CHARMM force fields) can predict CYP3A4 binding affinities. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in neurological models?

  • Methodological Answer : Employ primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess effects on neurotransmitter release (e.g., serotonin, dopamine). Use calcium imaging or patch-clamp electrophysiology to quantify ion channel modulation. Dose-response curves (EC₅₀/IC₅₀) and time-lapse studies ensure robust pharmacological characterization .

Q. How do structural modifications (e.g., halogenation) alter the compound’s physicochemical and pharmacological properties?

  • Methodological Answer : Introduce halogens at the indole’s 5-position or ketone’s β-carbon to assess changes in logP (lipophilicity) and bioavailability. Compare solubility (shake-flask method) and plasma protein binding (ultrafiltration). In vivo PK/PD studies in rodent models can correlate structural changes with half-life and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.